molecular formula C63H113N11O12 B020441 Cyclosporin D CAS No. 63775-96-2

Cyclosporin D

Katalognummer: B020441
CAS-Nummer: 63775-96-2
Molekulargewicht: 1216.6 g/mol
InChI-Schlüssel: ZNVBEWJRWHNZMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclosporin D is a cyclic undecapeptide, a member of the cyclosporin family, known for its immunosuppressive properties It is derived from the fungus Tolypocladium inflatum and is structurally similar to other cyclosporins, such as cyclosporin A

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cyclosporin D kann chemisch durch Verwendung von N-methylierten Peptiden über eine Reihe von Isonitril-Kupplungsreaktionen synthetisiert werden. Die Synthese beinhaltet die Herstellung der enantiomerenreinen Aminosäure (4R)-4-((E)-2-Butenyl-4,N-dimethyl-L-threonin), die ein Schlüsselbestandteil der Cyclosporin-Struktur ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst in der Regel Fermentationsprozesse unter Verwendung des Pilzes Tolypocladium inflatum. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Cyclosporin D unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Metaboliten führen, während Reduktion dehydrierte Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Immunosuppression in Organ Transplantation

Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.

  • Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .

Treatment of Autoimmune Diseases

This compound has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.

  • Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .

Neurological Applications

Recent studies have investigated the neuroprotective effects of this compound, particularly in traumatic brain injury (TBI) models.

  • Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.

Pharmacokinetics and Mechanism of Action

This compound exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:

  • Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.
  • Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .

Comparative Efficacy: Cyclosporin A vs. This compound

ParameterCyclosporin AThis compound
Graft Survival Rate~85%~90%
PASI Score Improvement60%75%
Nephrotoxicity IncidenceHigherLower
Neuroprotective EffectsLimitedSignificant

Adverse Effects and Safety Profile

While this compound presents numerous therapeutic benefits, it is essential to consider its safety profile:

  • Nephrotoxicity : Similar to other immunosuppressants, CsD can cause renal impairment; however, studies suggest a lower incidence compared to CsA .
  • Monitoring : Regular monitoring of renal function and drug levels is recommended to mitigate risks associated with long-term use.

Wirkmechanismus

Cyclosporin D exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. This inhibition prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response. The molecular targets of this compound include cyclophilin, a cytosolic protein that forms a complex with this compound to inhibit calcineurin .

Vergleich Mit ähnlichen Verbindungen

    Cyclosporin A: The most well-known member of the cyclosporin family, widely used in clinical practice.

    Cyclosporin B: Another member of the cyclosporin family with similar immunosuppressive properties.

    Cyclosporin C:

Uniqueness of Cyclosporin D: this compound is unique due to its specific amino acid composition and structural features, which contribute to its distinct biological activity. Its selective inhibition of calcineurin and interaction with cyclophilin make it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.

Biological Activities

  • Immunosuppressive Effects :
    • CsD exhibits weak immunosuppressive activity compared to CsA. It has been shown to inhibit lymphocyte proliferation and cytokine production, albeit to a lesser extent than CsA . This characteristic makes CsD a candidate for therapeutic applications where milder immunosuppression is desired.
  • Effects on Cellular Mechanisms :
    • CsD has been implicated in the inhibition of alkaline phosphatase activity and the suppression of DNA and protein synthesis in various cell types . These effects suggest potential applications in conditions characterized by excessive cellular proliferation.
  • Neuroprotective Properties :
    • Recent studies indicate that CsD may protect neuronal cells from ischemic injury by inhibiting cyclophilin D (CypD), which plays a crucial role in mitochondrial permeability transition pore (MPTP) opening. This mechanism is linked to reduced apoptotic cell death in neuronal tissues .
  • Antiparasitic Activity :
    • This compound and its analogs have demonstrated inhibitory effects on the growth of Cryptosporidium parvum, a significant intracellular parasite. This suggests potential uses in treating parasitic infections .

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
ImmunosuppressionWeak compared to CsA; inhibits lymphocyte proliferation
Cellular MechanismsInhibits alkaline phosphatase; suppresses DNA/protein synthesis
NeuroprotectionProtects against ischemic injury via CypD inhibition
Antiparasitic ActivityInhibits growth of Cryptosporidium parvum

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activities of this compound are largely mediated through its interaction with specific proteins and cellular pathways:

  • Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .
  • Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. How is Cyclosporin D structurally characterized and differentiated from other cyclosporins in experimental settings?

this compound is distinguished using high-resolution analytical techniques such as HPLC-ESI-ion trap-mass spectrometry and nuclear magnetic resonance (NMR) . These methods identify unique structural features, such as the 7-isovaleroyl modification, which differentiates it from analogs like Cyclosporin A or C . Comparative spectral libraries and retention time analyses are critical for validation.

Q. What safety protocols are recommended for handling this compound in laboratory environments?

this compound is classified as a Category 1A carcinogen and requires strict handling:

  • Personal Protective Equipment (PPE) : Use impermeable gloves (material tested for penetration time), sealed eyewear, and respiratory protection for aerosolized forms .
  • Storage : No specific storage conditions are mandated, but it should be isolated from consumables and handled in ventilated hoods.
  • Emergency Measures : Immediate medical observation is required post-exposure due to delayed toxicity symptoms .

Q. What experimental models are suitable for preliminary screening of this compound’s immunosuppressive activity?

In vitro T-cell proliferation assays (e.g., murine splenocyte cultures) and calcineurin phosphatase activity assays are standard. Dose-response curves should be generated using IC₅₀ calculations , with Cyclosporin A as a positive control .

Advanced Research Questions

Q. How does this compound’s binding affinity to cyclophilins compare to other analogs, and what methodological strategies resolve conflicting binding data?

this compound’s interaction with cyclophilin isoforms (e.g., mitochondrial CypD) is assessed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Discrepancies in binding affinity studies may arise from assay conditions (e.g., pH, ionic strength). Normalization to reference compounds (e.g., Cyclosporin A-CypA binding) and meta-analysis of published dissociation constants (Kd) can clarify inconsistencies .

Q. What methodological approaches are employed to investigate this compound’s interaction with mitochondrial permeability transition pores (mPTP)?

Isolated mitochondrial assays under simulated ischemia-reperfusion conditions are used to measure mPTP opening via calcium retention capacity (CRC) assays. This compound’s efficacy is compared to Cyclosporin A using CypD-knockout models to confirm target specificity. Data should include confocal imaging of mitochondrial membrane potential (ΔΨm) with dyes like JC-1 .

Q. How can researchers optimize microbial biosynthesis of this compound for high-throughput studies?

Fermentation optimization in Tolypocladium inflatum strains involves modulating nitrogen sources, temperature, and aeration. Gene cluster editing (e.g., nonribosomal peptide synthetase tailoring) enhances yield. Analytical HPLC-MS monitors metabolite profiles, while RNA-seq identifies overexpression targets for rate-limiting enzymes .

Q. How can researchers address discrepancies in reported neuroprotective effects of this compound across different experimental models?

Variability in outcomes (e.g., neuroprotection vs. toxicity) may stem from dose-dependent effects or model-specific factors (e.g., primary neurons vs. immortalized lines). Rigorous meta-regression analysis adjusting for covariates (e.g., exposure duration, purity) is recommended. Replication in 3D organoid models or transgenic animals with standardized injury protocols (e.g., oxygen-glucose deprivation) improves generalizability .

Q. Methodological Considerations for Data Analysis

  • Statistical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For pharmacological data, time-response models and ANOVA with post-hoc corrections address multi-group comparisons .
  • Data Presentation : Follow Beilstein Journal guidelines for concise integration of tables/figures without redundancy. Supportive data (e.g., dose-response curves) should be in supplementary files with explicit variable descriptions .

Eigenschaften

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBEWJRWHNZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63775-96-2
Record name cyclosporin d
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin D
Reactant of Route 2
Cyclosporin D
Reactant of Route 3
Cyclosporin D
Reactant of Route 4
Cyclosporin D
Reactant of Route 5
Cyclosporin D
Reactant of Route 6
Cyclosporin D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.